molecular formula C20H19ClN4O4S B2487089 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 921490-68-8

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2487089
CAS No.: 921490-68-8
M. Wt: 446.91
InChI Key: BAYBWLFJVWMJSW-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Urea Linkage Formation: The thiazole derivative is then reacted with 3-chlorophenyl isocyanate to form the urea linkage.

    Acetamide Formation: Finally, the intermediate is reacted with 3,4-dimethoxyaniline and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the urea linkage or the thiazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used but may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. For example, it may have anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. In a biological context, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
  • This compound

Uniqueness

This compound is unique due to its combination of a thiazole ring, a urea linkage, and a chlorophenyl group. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-28-16-7-6-14(9-17(16)29-2)22-18(26)10-15-11-30-20(24-15)25-19(27)23-13-5-3-4-12(21)8-13/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYBWLFJVWMJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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